molecular formula C22H18N2O3 B3630154 N-(4-acetylphenyl)-3-benzamidobenzamide

N-(4-acetylphenyl)-3-benzamidobenzamide

Cat. No.: B3630154
M. Wt: 358.4 g/mol
InChI Key: VYYLWIPLYADYKR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-benzamidobenzamide is a benzamide derivative characterized by a 4-acetylphenyl group attached to a benzamide core, with an additional benzamido substituent at the 3-position.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-benzamidobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-15(25)16-10-12-19(13-11-16)23-22(27)18-8-5-9-20(14-18)24-21(26)17-6-3-2-4-7-17/h2-14H,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYLWIPLYADYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-benzamidobenzamide typically involves the reaction of 4-acetylphenylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-benzamidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-3-benzamidobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-benzamidobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-(4-acetylphenyl)-3-benzamidobenzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point Synthesis Yield Key Features
This compound C₂₂H₁₈N₂O₃ 358.39 4-acetylphenyl, 3-benzamido Not reported Not specified Dual benzamido-acetyl groups enhance molecular complexity
N-(4-Acetylphenyl)benzamide (3al) C₁₅H₁₃NO₂ 239.27 4-acetylphenyl 197–198°C 52% Simpler structure; lacks 3-benzamido group
N-(4-(3-Phenylureido)phenyl)benzamide C₂₀H₁₇N₃O₂ 331.37 3-phenylureido Not reported Varies Ureido group enhances hydrogen-bonding potential
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 287.23 4-nitro, 3-nitrophenyl Not reported Not specified Nitro groups increase reactivity and electronic effects
N-(4-acetylphenyl)-3-(2-phenoxyethoxy)benzamide C₂₃H₂₁NO₄ 375.42 4-acetylphenyl, 3-phenoxyethoxy Not reported Not specified Phenoxyethoxy group adds bulk and lipophilicity
Key Observations:
  • Molecular Complexity : The target compound’s dual benzamido-acetyl substitution results in a higher molecular weight (358.39) compared to simpler derivatives like N-(4-acetylphenyl)benzamide (239.27) .
  • Substituent Effects: The 3-benzamido group in the target compound may increase steric hindrance and hydrogen-bonding capacity compared to derivatives with single substituents. Phenoxyethoxy substitution in the compound from increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

ADMET and Drug-Likeness

  • Target Compound : The acetyl and benzamido groups may improve metabolic stability compared to nitro-containing derivatives but could reduce solubility due to increased hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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